5-Chloroquinolin-4-ol

Physicochemical Property Drug Design Synthetic Chemistry

5-Chloroquinolin-4-ol is the irreplaceable Hydroxychloroquine Impurity 22 reference standard mandated for pharmaceutical QC. Its 5‑chloro substitution imparts a pKa of 3.53—keeping the hydroxyl protonated for chemoselective N‑alkylation—and a boiling point 22 °C lower than the 5‑bromo analog, reducing thermal degradation during distillation. The large melting point gap versus the unsubstituted parent enables one‑step fractional crystallization purification. Procure only this specific halogenated quinolinol to meet ICH method validation requirements.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 101774-49-6
Cat. No. B3176647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-4-ol
CAS101774-49-6
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C=CN2)C(=C1)Cl
InChIInChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12)
InChIKeyZCEBTEWGAPZZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinolin-4-ol (CAS 101774-49-6): Chemical Identity and Procurement Baseline


5-Chloroquinolin-4-ol is a halogenated quinolinol derivative, specifically a 4-hydroxyquinoline bearing a chlorine atom at the 5-position . This heterocyclic building block is primarily utilized as a key intermediate in medicinal chemistry for synthesizing antimalarial, antibacterial, and antiviral agents, leveraging its dual reactive sites (hydroxyl and chloro groups) for further functionalization . It is also a recognized and specified impurity in the production of the antimalarial drug hydroxychloroquine, making it a critical reference standard for pharmaceutical quality control .

Why 5-Chloroquinolin-4-ol Cannot Be Replaced by Other Halogenated Quinolin-4-ols


Substituting 5-Chloroquinolin-4-ol with a generic halogenated quinolin-4-ol, such as the 5-fluoro or 5-bromo analog, is not straightforward due to substantial differences in electronic properties, steric bulk, and reactivity that directly impact synthetic outcomes and biological activity. The chlorine atom at the 5-position imparts a distinct acid dissociation constant (pKa) and steric profile that is critical for specific downstream reactions like palladium-catalyzed cross-couplings, where the carbon-chlorine bond's reactivity differs markedly from carbon-bromine or carbon-fluorine bonds [1]. Furthermore, its unique identity as a specific process-related impurity of hydroxychloroquine means only the 5-chloro derivative is synthetically and analytically relevant for impurity profiling and regulatory compliance, a role that cannot be fulfilled by other analogs . The quantitative evidence below details these non-interchangeable characteristics.

Quantifiable Differentiation of 5-Chloroquinolin-4-ol: A Head-to-Head Evidence Guide


Inverted Acidity Profile vs. Fluoro Analog Dictates pH-Dependent Reactivity

The predicted pKa of 5-Chloroquinolin-4-ol is 3.53, making it a much weaker acid than its 5-fluoroquinolin-4-ol analog, which has a predicted pKa of -0.02 . This over 3.5 log unit difference in acidity means the chloro derivative exists in a predominantly protonated state under strongly acidic conditions where the fluoro analog is mostly deprotonated, directly impacting its solubility, protein binding, and reactivity in pH-sensitive synthetic transformations.

Physicochemical Property Drug Design Synthetic Chemistry

Significantly Higher Melting Point vs. Parent Quinolin-4-ol Enables Differential Crystallization

The 5-chloro substitution dramatically elevates the melting point by over 50°C compared to the unsubstituted parent compound. 5-Chloroquinolin-4-ol has a reported melting point of 256-257 °C , whereas quinolin-4-ol melts at 200-202 °C . This substantial difference allows for highly selective purification via recrystallization and provides a distinct thermal stability profile useful in formulation screening.

Purification Formulation Material Science

Lower Boiling Point vs. 5-Bromo Analog Indicates Superior Distillation Potential

The 5-chloro derivative exhibits a notably lower predicted boiling point than its 5-bromo counterpart. The predicted boiling point for 5-Chloroquinolin-4-ol is 348.5 °C, compared to 370.7 °C for 5-Bromoquinolin-4-ol [1]. This 22°C difference can be decisive for purification by distillation or sublimation, where the lower boiling point of the chloro compound reduces the risk of thermal decomposition.

Separation Science Synthetic Chemistry Physical Chemistry

Defined Regulatory Identity as a Hydroxychloroquine Impurity Standard

5-Chloroquinolin-4-ol is not just a synthetic intermediate; it is a specified and cataloged impurity (Hydroxychloroquine Sulfate Impurity 22) in the production of hydroxychloroquine active pharmaceutical ingredient . This defined regulatory identity means that pharmaceutical manufacturers require a highly characterized, authentic sample of this exact compound to develop and validate analytical methods for impurity profiling, an application for which no 5-fluoro or 5-bromo analog can be substituted [1].

Pharmaceutical QC ANDAs Analytical Chemistry

Where 5-Chloroquinolin-4-ol Delivers Decisive Value: Key Application Scenarios


Pharmaceutical Impurity Reference Standard Procurement

For quality control laboratories supporting hydroxychloroquine production, 5-Chloroquinolin-4-ol is the sole acceptable reference standard for identifying and quantifying Hydroxychloroquine Sulfate Impurity 22. Its procurement is mandated by the need to establish system suitability, validate analytical methods, and ensure batch-to-batch consistency in accordance with ICH guidelines [1]. Any attempt to replace it with a similar halogenated quinolin-4-ol would invalidate the analytical procedure.

Temperature-Sensitive Synthetic Workflows

Chemists designing a multi-step synthesis where the final product is isolated by preparative boiling-point distillation will find 5-Chloroquinolin-4-ol superior to the 5-bromo analog. Its 22°C lower boiling point reduces the required energy input and, more importantly, minimizes the risk of thermal degradation, leading to a higher yield and purity of the final intermediate [2].

pH-Dependent Reaction Media and Extraction Design

In synthetic schemes where a specific ionization state of the quinolinol is required—for instance, keeping the hydroxyl group protonated in a strong acid to direct a subsequent N-alkylation—5-Chloroquinolin-4-ol’s higher pKa (3.53) makes it the preferred scaffold over the 5-fluoro analog (pKa -0.02). The chloro derivative will remain largely protonated under conditions where the fluoro analog would be deprotonated and potentially reactive, allowing for greater chemoselectivity .

Recrystallization-Based Purification of Impure Batches

When a reaction mixture contains both 5-Chloroquinolin-4-ol and the unsubstituted quinolin-4-ol parent compound, their large melting point difference (ΔT > 54°C) enables a straightforward fractional crystallization protocol. The targeted compound will crystallize at a temperature where the parent remains in the mother liquor, providing an efficient, solvent-based purification that is not feasible for more thermally similar isomer pairs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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